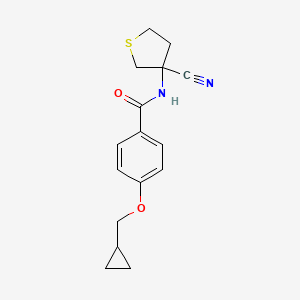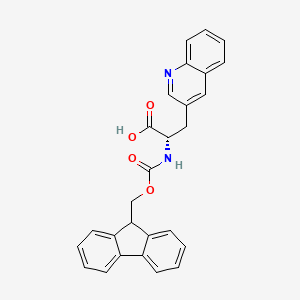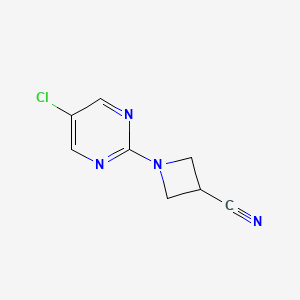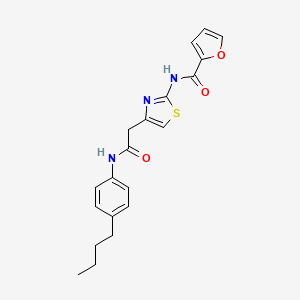
N-(3-cyanothiolan-3-yl)-4-(cyclopropylmethoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyanothiolan-3-yl)-4-(cyclopropylmethoxy)benzamide, also known as CTB, is a chemical compound that has been widely studied for its potential applications in scientific research. CTB belongs to a class of compounds known as benzamides, which have been shown to have various biological activities, including anti-inflammatory, analgesic, and anticancer effects.
Wissenschaftliche Forschungsanwendungen
N-(3-cyanothiolan-3-yl)-4-(cyclopropylmethoxy)benzamide has been extensively studied for its potential applications in scientific research. One of the main areas of research is its potential as a therapeutic agent for various diseases, including cancer, inflammation, and pain. This compound has been shown to have anticancer effects by inhibiting the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory and analgesic effects by reducing the production of inflammatory mediators and modulating pain pathways.
Wirkmechanismus
The mechanism of action of N-(3-cyanothiolan-3-yl)-4-(cyclopropylmethoxy)benzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. It has also been shown to modulate the activity of ion channels and receptors involved in pain pathways and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells and animals. It has been shown to reduce the production of inflammatory mediators such as cytokines and chemokines. It has also been shown to modulate the activity of ion channels and receptors involved in pain pathways, leading to analgesic effects. This compound has been shown to have minimal toxicity in animals, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-cyanothiolan-3-yl)-4-(cyclopropylmethoxy)benzamide has several advantages for lab experiments, including its high purity and stability. It is also readily available and relatively inexpensive. However, this compound has some limitations, including its limited solubility in water and its potential to interfere with certain assays. Researchers should carefully consider these limitations when designing experiments involving this compound.
Zukünftige Richtungen
There are several future directions for research on N-(3-cyanothiolan-3-yl)-4-(cyclopropylmethoxy)benzamide. One area of research is the development of this compound-based therapeutics for cancer, inflammation, and pain. Researchers are also investigating the potential of this compound as a tool for studying ion channels and receptors involved in pain pathways and inflammation. Additionally, researchers are exploring the potential of this compound as a diagnostic tool for certain diseases. Further research is needed to fully understand the potential of this compound in scientific research and its applications in medicine.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in scientific research and medicine. Its synthesis method has been optimized to produce high yields and purity, making it suitable for various research applications. This compound has been shown to have anticancer, anti-inflammatory, and analgesic effects, and its mechanism of action involves the modulation of various signaling pathways in cells. While this compound has several advantages for lab experiments, researchers should carefully consider its limitations. Further research is needed to fully understand the potential of this compound in scientific research and its applications in medicine.
Synthesemethoden
The synthesis of N-(3-cyanothiolan-3-yl)-4-(cyclopropylmethoxy)benzamide involves the reaction of 4-cyclopropylmethoxy-2-nitroaniline with 3-mercapto-1,2,4-triazole in the presence of a reducing agent such as iron powder. The resulting intermediate is then treated with acetic anhydride and benzoyl chloride to yield this compound. The synthesis method of this compound has been optimized to produce high yields and purity of the compound, making it suitable for various scientific research applications.
Eigenschaften
IUPAC Name |
N-(3-cyanothiolan-3-yl)-4-(cyclopropylmethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c17-10-16(7-8-21-11-16)18-15(19)13-3-5-14(6-4-13)20-9-12-1-2-12/h3-6,12H,1-2,7-9,11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APAQGJMCNOJUCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=C(C=C2)C(=O)NC3(CCSC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(benzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2636949.png)
![1-[(2-Hydroxyethyl)amino]cyclobutane-1-carboxylic acid](/img/structure/B2636950.png)

![4-benzoyl-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2636952.png)


![ethyl N-(2-{[(3-chlorophenyl)(cyano)methyl]carbamoyl}ethyl)carbamate](/img/structure/B2636958.png)

![5,6-dimethyl-3-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2636961.png)
![N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2636965.png)
![6-(4-Bromophenyl)-2-phenyl-1,3,4-triazatricyclo[5.4.1.0^{4,12}]dodeca-2,5,7(12)-triene](/img/structure/B2636966.png)
![N-(4-((3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide](/img/structure/B2636967.png)

![N-(5-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2636970.png)
